

molecular weight and formula of 5-(3-Fluorophenyl)-5-oxovaleric acid

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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302166

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An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)-5-oxovaleric acid**, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties and Identifiers

5-(3-Fluorophenyl)-5-oxovaleric acid is a ketoacid derivative containing a fluorophenyl group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Property	Value	Reference
Molecular Formula	C11H11FO3	[1]
Molecular Weight	210.20 g/mol	[1]
IUPAC Name	5-(3-fluorophenyl)-5-oxopentanoic acid	[1]
CAS Number	845790-38-7	[1]
PubChem CID	2759127	[1]
Appearance	White powder (predicted)	
Canonical SMILES	<chem>C1=CC(=CC(=C1)F)C(=O)CC(=O)O</chem>	[1]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

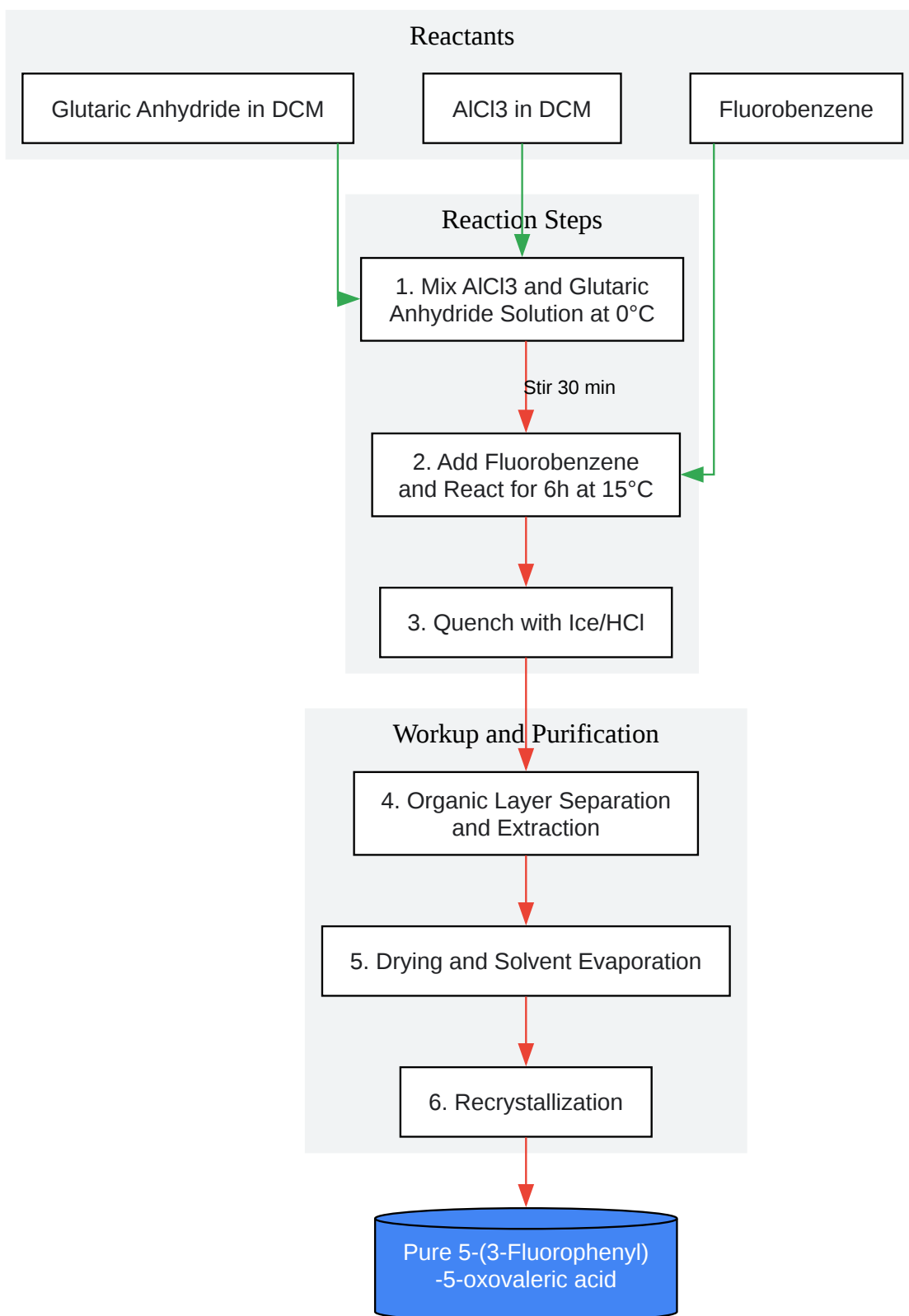
A common method for the synthesis of analogous aryl oxovaleric acids is the Friedel-Crafts acylation of a substituted benzene with glutaric anhydride.[2] The following protocol describes a general procedure for the synthesis of **5-(3-Fluorophenyl)-5-oxovaleric acid**.

Materials:

- Fluorobenzene
- Glutaric anhydride
- Aluminum trichloride (AlCl₃)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), aqueous solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Standard laboratory glassware and equipment

Procedure:

- In a three-necked flask equipped with a stirrer and a dropping funnel, suspend aluminum trichloride in dichloromethane at 0°C.
- Dissolve glutaric anhydride in dichloromethane and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.
- After stirring for 30 minutes, add fluorobenzene dropwise to the reaction mixture.
- Allow the reaction to proceed for several hours at a controlled temperature (e.g., 15°C).^[2]
- Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system to obtain pure **5-(3-Fluorophenyl)-5-oxovaleric acid**.

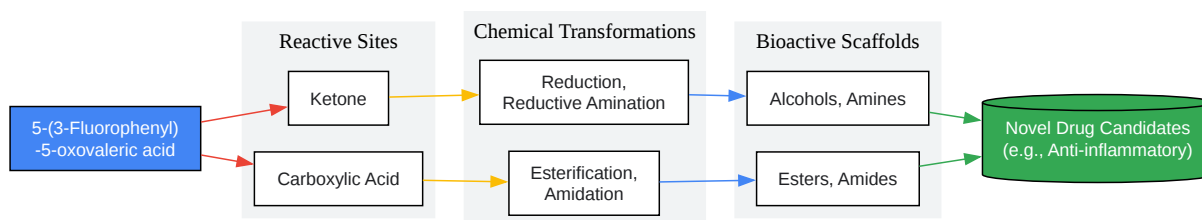


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Synthesis workflow for **5-(3-Fluorophenyl)-5-oxovaleric acid**.

Applications in Drug Discovery

Aryl ketoacids are important intermediates in the synthesis of various pharmaceuticals. The 4-fluorophenyl analog, for instance, is a key intermediate in the development of anti-inflammatory and analgesic drugs.[3] It is also a precursor in the synthesis of more complex molecules such as atorvastatin.[4] Given these precedents, **5-(3-Fluorophenyl)-5-oxovaleric acid** serves as a critical building block for creating novel therapeutic agents. Its functional groups—a carboxylic acid and a ketone—allow for a variety of chemical modifications to generate diverse molecular scaffolds for drug discovery programs.



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